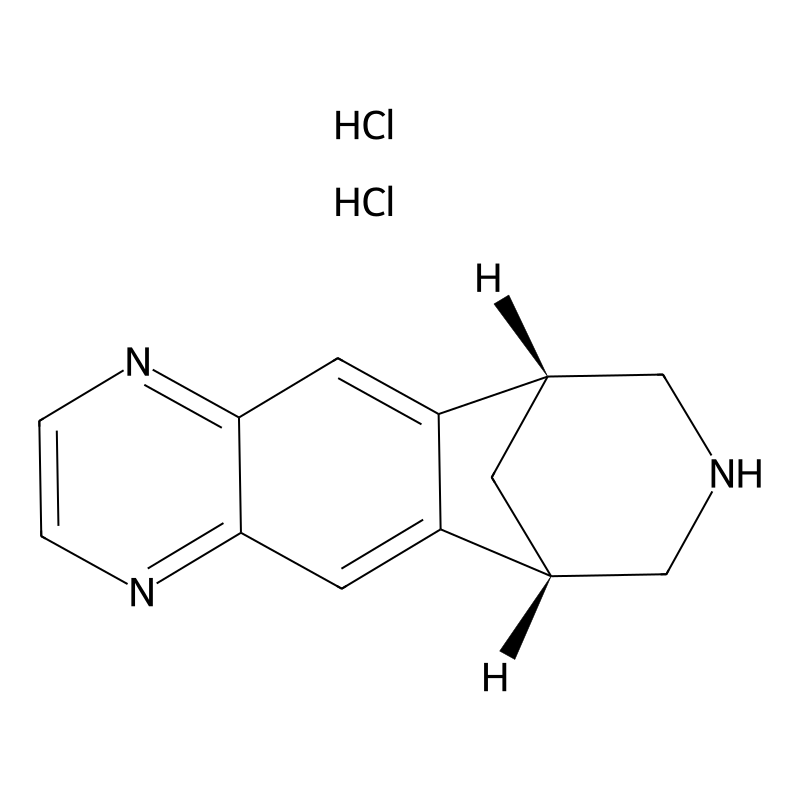Varenicline hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Vaping Cessation
Scientific Field: Public Health
Application Summary: Varenicline hydrochloride is used in combination with counseling for vaping cessation. This is a virtually unexplored area and rigorous research is required to advance best practice and outcomes for people who use electronic cigarettes (EC) and want to quit.
Results: The primary efficacy endpoint of the study was biochemically validated continuous abstinence rate (CAR) at weeks 4 to 12.
Alcohol Dependence Treatment
Scientific Field: Psychiatry
Application Summary: Varenicline has been used for alcohol dependence (AD) treatment, but its efficacy for this condition remains controversial.
Methods of Application: A systematic review and meta-analysis of randomized controlled trials (RCTs) were conducted to assess the efficacy and safety of varenicline in patients with AD.
Nicotine Addiction Treatment
Application Summary: Varenicline hydrochloride is a prescription medication used to treat nicotine addiction.
Results: It works by blocking the pleasant effects of nicotine (from smoking) on the brain.
Dry Eye Syndrome Treatment
Scientific Field: Ophthalmology
Application Summary: Varenicline as a nasal spray is indicated for the symptomatic treatment of dry eye disease.
Treatment of Opioid Dependence
Application Summary: Varenicline has been investigated for its potential use in the treatment of opioid dependence.
Treatment of Cocaine Dependence
Varenicline hydrochloride is a medication primarily used for smoking cessation and the treatment of dry eye syndrome. It acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha-4 beta-2 subtype. By activating these receptors, varenicline stimulates the release of dopamine in the brain's reward center, helping to alleviate cravings and withdrawal symptoms associated with nicotine addiction. The chemical formula for varenicline is , with a molar mass of approximately 211.268 g/mol .
Varenicline acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype []. These receptors are found in the brain and play a crucial role in the rewarding and reinforcing effects of nicotine. When nicotine binds to these receptors, it triggers the release of dopamine, a neurotransmitter associated with pleasure and reward. Varenicline partially activates these receptors, providing a weaker dopamine response compared to nicotine. This weaker activation can still help reduce cravings and withdrawal symptoms while minimizing the pleasurable effects associated with smoking.
Varenicline is generally well-tolerated, but some common side effects include nausea, insomnia, abnormal dreams, and headache []. In rare cases, varenicline may be associated with serious neuropsychiatric events, such as suicidal ideation, depression, and aggression []. It's crucial to consult a healthcare professional before using varenicline to assess potential risks and benefits.
Data on Toxicity:
- Varenicline has an LD50 (lethal dose for 50% of test subjects) of 1300 mg/kg in rats.
- Formation of Key Intermediates: Initial steps involve creating bicyclic structures that are precursors to the final product.
- Cyclization Reactions: These reactions help in forming the tricyclic structure characteristic of varenicline.
- Hydrochloride Salt Formation: The final step typically involves converting the base form into its hydrochloride salt for improved solubility and stability .
Specific synthetic pathways have been documented in various studies, emphasizing the importance of controlling reaction conditions to minimize impurities.
Varenicline's primary biological activity involves its role as a partial agonist at nicotinic acetylcholine receptors. This action results in:
- Dopamine Release: Varenicline activates the alpha-4 beta-2 receptors, leading to a moderate release of dopamine, which helps reduce cravings for nicotine.
- Withdrawal Symptom Management: By partially stimulating these receptors, varenicline mitigates withdrawal symptoms during smoking cessation .
- Antagonistic Effects: It competes with nicotine for binding sites on the alpha-4 beta-2 receptors, thereby reducing nicotine's reinforcing effects when a person smokes .
Varenicline is primarily used for:
- Smoking Cessation: It is marketed under brand names such as Chantix and Champix. Clinical studies have demonstrated its effectiveness in helping individuals quit smoking by reducing cravings and withdrawal symptoms.
- Dry Eye Syndrome: Recent investigations suggest varenicline may also be effective in treating dry eye disease by acting on nicotinic receptors in the nasal cavity to stimulate tear production .
Varenicline has been studied for its interactions with various neurotransmitter systems:
- Nicotinic Acetylcholine Receptors: It shows high affinity for alpha-4 beta-2 and alpha-6 beta-2 receptors, influencing dopamine release and addiction pathways.
- Serotonin Receptors: Research indicates that varenicline may interact with serotonin receptors (specifically 5-HT3), affecting mood and behavior .
- Drug Interactions: Varenicline may alter the pharmacokinetics of other drugs, such as chromium excretion rates, necessitating careful monitoring during co-administration .
Several compounds share structural or functional similarities with varenicline:
| Compound Name | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Cytisine | Nicotine receptor agonist | Full agonist at nicotinic receptors | Natural compound derived from plant sources |
| Bupropion | Antidepressant | Norepinephrine-dopamine reuptake inhibitor | Primarily used as an antidepressant and smoking aid |
| Nicotine | Nicotine receptor agonist | Full agonist at nicotinic receptors | Highly addictive; strong reinforcement effects |
| Acetylcholine | Neurotransmitter | Full agonist at all nicotinic receptors | Endogenous neurotransmitter involved in muscle activation |
Varenicline's uniqueness lies in its partial agonistic properties at specific nicotinic receptor subtypes, which allows it to reduce cravings without producing the full effects associated with nicotine addiction . This mechanism differentiates it from other compounds that either fully activate or block these receptors.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Dates
[2]. Krebs P, Sherman SE. Review: Varenicline for tobacco cessation does not increase CV serious adverse events. Ann Intern Med. 2012 Aug 21;157(4):JC2-2.
[3]. Pachas GN, Cather C, Pratt SA et al. Varenicline for Smoking Cessation in Schizophrenia: Safety and Effectiveness in a 12-Week, Open-Label Trial. J Dual Diagn. 2012;8(2):117-125.
[4]. Bordia T, Hrachova M, Chin M et al. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. J Pharmacol Exp Ther. 2012 Aug;342(2):327-34.








